5-Phenyl-3-(propan-2-yl)-11-(trifluoromethyl)-1,4,6,7-tetraazatricyclo[6.4.0.0^{2,6}]dodeca-2,4,7,9,11-pentaene
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Overview
Description
5-Phenyl-3-(propan-2-yl)-11-(trifluoromethyl)-1,4,6,7-tetraazatricyclo[6400^{2,6}]dodeca-2,4,7,9,11-pentaene is a complex organic compound characterized by its unique tricyclic structure and the presence of multiple functional groups, including a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenyl-3-(propan-2-yl)-11-(trifluoromethyl)-1,4,6,7-tetraazatricyclo[6.4.0.0^{2,6}]dodeca-2,4,7,9,11-pentaene involves multiple steps, typically starting with the preparation of the core tricyclic structure. Common synthetic routes include:
Cyclization Reactions: Formation of the tricyclic core through cyclization reactions involving appropriate precursors.
Functional Group Introduction: Introduction of the phenyl, propan-2-yl, and trifluoromethyl groups through various organic reactions such as Friedel-Crafts alkylation and nucleophilic substitution.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
5-Phenyl-3-(propan-2-yl)-11-(trifluoromethyl)-1,4,6,7-tetraazatricyclo[6.4.0.0^{2,6}]dodeca-2,4,7,9,11-pentaene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific functional groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized analogs.
Scientific Research Applications
5-Phenyl-3-(propan-2-yl)-11-(trifluoromethyl)-1,4,6,7-tetraazatricyclo[6.4.0.0^{2,6}]dodeca-2,4,7,9,11-pentaene has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activity.
Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 5-Phenyl-3-(propan-2-yl)-11-(trifluoromethyl)-1,4,6,7-tetraazatricyclo[6.4.0.0^{2,6}]dodeca-2,4,7,9,11-pentaene involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Cyano-3-(5-(3-trifluoromethyl-phenyl)-furan-2-yl)-acrylic acid
- (S)-3-(3,5-Bis(trifluoromethyl)phenyl)-1-(2-(3-(3,5-bis(trifluoromethyl)phenyl)ureido)-1,1-binaphthalen-2-yl)-1-isopropylurea
- N-(2,6-Dimethylphenyl)-3-(5-(2-(trifluoromethyl)phenyl)-2-furyl)propanamide
Uniqueness
5-Phenyl-3-(propan-2-yl)-11-(trifluoromethyl)-1,4,6,7-tetraazatricyclo[6.4.0.0^{2,6}]dodeca-2,4,7,9,11-pentaene is unique due to its specific tricyclic structure and the presence of multiple functional groups, which confer distinct chemical and biological properties. Its trifluoromethyl group, in particular, enhances its stability and lipophilicity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C18H15F3N4 |
---|---|
Molecular Weight |
344.3 g/mol |
IUPAC Name |
5-phenyl-3-propan-2-yl-11-(trifluoromethyl)-1,4,6,7-tetrazatricyclo[6.4.0.02,6]dodeca-2,4,7,9,11-pentaene |
InChI |
InChI=1S/C18H15F3N4/c1-11(2)15-17-24-10-13(18(19,20)21)8-9-14(24)23-25(17)16(22-15)12-6-4-3-5-7-12/h3-11H,1-2H3 |
InChI Key |
AIRRIPWNIUIEDJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C2N3C=C(C=CC3=NN2C(=N1)C4=CC=CC=C4)C(F)(F)F |
Origin of Product |
United States |
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